molecular formula C11H10F3NO3 B187967 Methyl 2-(3-(trifluoromethyl)benzamido)acetate CAS No. 131648-66-3

Methyl 2-(3-(trifluoromethyl)benzamido)acetate

Cat. No.: B187967
CAS No.: 131648-66-3
M. Wt: 261.2 g/mol
InChI Key: BSCPQOKDXQXMTN-UHFFFAOYSA-N
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Description

Methyl 2-(3-(trifluoromethyl)benzamido)acetate is a useful research compound. Its molecular formula is C11H10F3NO3 and its molecular weight is 261.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[[3-(trifluoromethyl)benzoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-18-9(16)6-15-10(17)7-3-2-4-8(5-7)11(12,13)14/h2-5H,6H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCPQOKDXQXMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336265
Record name Methyl 2-(3-(trifluoromethyl)benzamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131648-66-3
Record name Methyl 2-(3-(trifluoromethyl)benzamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(3-(trifluoromethyl)benzamido)acetate

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive overview for researchers, scientists, and drug development professionals.

This guide provides a detailed technical overview of Methyl 2-(3-(trifluoromethyl)benzamido)acetate (CAS 131648-66-3), a molecule of interest in medicinal chemistry and drug discovery. By synthesizing its known properties, probable synthetic routes, and potential biological applications based on structurally related compounds, this document serves as a valuable resource for professionals in the field.

Core Molecular Attributes

Methyl 2-(3-(trifluoromethyl)benzamido)acetate is a derivative of glycine methyl ester and 3-(trifluoromethyl)benzoic acid. Its structure incorporates a trifluoromethyl group, a common moiety in modern drug design known to enhance metabolic stability, lipophilicity, and binding affinity of compounds.[1][2]

Physicochemical Properties

Precise experimental data for this specific molecule is not widely published. The following table summarizes key physicochemical properties, including predicted values from chemical suppliers.

PropertyValueSource
CAS Number 131648-66-3[3]
Molecular Formula C₁₁H₁₀F₃NO₃[3]
Molecular Weight 261.2 g/mol [3]
Predicted Boiling Point 345.7 ± 42.0 °C[3]
Predicted Density 1.307 ± 0.06 g/cm³[3]
Storage Temperature 2-8°C[4]

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be logically broken down into two main stages: the preparation of the acylating agent and the final coupling reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Preparation cluster_product Final Product A 3-(Trifluoromethyl)benzoic Acid C 3-(Trifluoromethyl)benzoyl Chloride A->C Acyl Chloride Formation B Glycine Methyl Ester HCl D Methyl 2-(3-(trifluoromethyl)benzamido)acetate B->D C->D Amide Coupling R1 SOCl₂ or (COCl)₂ R1->A R2 Base (e.g., Triethylamine) R2->B R3 Solvent (e.g., DCM) R3->C

Caption: Proposed synthesis workflow for Methyl 2-(3-(trifluoromethyl)benzamido)acetate.

Step-by-Step Experimental Protocol (Hypothesized)

Part 1: Synthesis of 3-(Trifluoromethyl)benzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)benzoic acid.

  • Add an excess of thionyl chloride (SOCl₂) or oxalyl chloride.

  • Gently reflux the mixture until the evolution of gas ceases, indicating the completion of the reaction.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-(trifluoromethyl)benzoyl chloride.

Part 2: Synthesis of Methyl 2-(3-(trifluoromethyl)benzamido)acetate

  • Dissolve glycine methyl ester hydrochloride in a suitable anhydrous solvent, such as dichloromethane (DCM), in a flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a suitable base, such as triethylamine, to neutralize the hydrochloride and liberate the free amine.

  • Slowly add a solution of 3-(trifluoromethyl)benzoyl chloride in anhydrous DCM to the cooled reaction mixture.

  • Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 2-(3-(trifluoromethyl)benzamido)acetate.

Characterization

While specific experimental spectra for the title compound are not available, the following are expected characteristic signals based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: Expected signals would include a singlet for the methyl ester protons, a doublet for the methylene protons of the glycine moiety coupled to the amide proton, a triplet for the amide proton, and multiplets for the aromatic protons of the benzoyl group.

¹³C NMR Spectroscopy: Key signals would be observed for the carbonyl carbons of the ester and amide, the methylene carbon of the glycine unit, the methyl carbon of the ester, the quaternary carbon of the trifluoromethyl group, and the aromatic carbons. The carbon of the CF₃ group would likely appear as a quartet due to coupling with the fluorine atoms.[5]

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amide, C=O stretching of the ester and amide, and C-F stretching of the trifluoromethyl group.[5]

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (261.2 g/mol ).

Potential Biological Applications and Lines of Inquiry

While no specific biological activity has been reported for Methyl 2-(3-(trifluoromethyl)benzamido)acetate, its structural motifs suggest several promising avenues for investigation in drug discovery.

Cholesteryl Ester Transfer Protein (CETP) Inhibition

The benzamide scaffold is a known pharmacophore for inhibitors of Cholesteryl Ester Transfer Protein (CETP).[6][7] Inhibition of CETP is a therapeutic strategy to raise high-density lipoprotein (HDL) cholesterol levels, which is considered beneficial in the prevention of cardiovascular diseases.[6][8] Several studies have explored trifluoromethyl-substituted benzamides as potent CETP inhibitors.[8][9] The presence of the 3-(trifluoromethyl)benzamido moiety in the title compound makes it a candidate for investigation as a CETP inhibitor.

CETP_Inhibition_Pathway HDL HDL (High-Density Lipoprotein) CETP CETP (Cholesteryl Ester Transfer Protein) HDL->CETP Cholesteryl Esters Atherosclerosis Reduced Atherosclerosis Risk HDL->Atherosclerosis Increased HDL leads to LDL_VLDL LDL / VLDL (Low/Very-Low-Density Lipoprotein) CETP->LDL_VLDL Transfer Target_Molecule Methyl 2-(3-(trifluoromethyl) benzamido)acetate Target_Molecule->CETP Inhibits

Caption: Proposed mechanism of action as a CETP inhibitor.

Antimicrobial and Antifungal Activity

N-benzoyl glycine derivatives have demonstrated notable antibacterial and antifungal activities.[7][10][11][12] The benzoyl ring can be substituted to modulate this activity, with electron-withdrawing groups often enhancing potency.[10] The trifluoromethyl group is a strong electron-withdrawing group, suggesting that Methyl 2-(3-(trifluoromethyl)benzamido)acetate could possess antimicrobial properties.

  • Antibacterial Potential: Studies on benzoyl glycine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[10]

  • Antifungal Potential: N-benzoyl amino esters have been reported to exhibit antifungal activity against filamentous fungi such as Aspergillus fumigatus and Fusarium temperatum.[11][12]

Further research is warranted to screen Methyl 2-(3-(trifluoromethyl)benzamido)acetate against a panel of clinically relevant microbial strains.

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 2-(3-(trifluoromethyl)benzamido)acetate is not publicly available. However, based on the safety profiles of its precursors and structurally related compounds, the following precautions are advised.[13][14][15]

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.[13][15]

  • Eye Damage/Irritation: May cause serious eye irritation.[13][15]

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[13]

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[14]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[13] Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Recommended storage is between 2-8°C.[4]

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Conclusion

Methyl 2-(3-(trifluoromethyl)benzamido)acetate is a compound with significant potential in drug discovery, primarily due to its structural similarity to known CETP inhibitors and the established antimicrobial properties of the N-benzoyl glycine scaffold. The presence of the trifluoromethyl group is anticipated to confer favorable pharmacokinetic properties. While a comprehensive experimental characterization of this molecule is yet to be published, this guide provides a solid foundation for researchers by outlining its core properties, a plausible synthetic route, and promising avenues for biological investigation. Further empirical studies are necessary to fully elucidate its therapeutic potential and to establish a complete safety profile.

References

  • Abu Khalaf, R., et al. (2017). Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors. Archiv der Pharmazie, 350(12). Available at: [Link]

  • Abu Khalaf, R., et al. (2022). Cholesteryl ester transfer protein inhibitory oxoacetamido-benzamide derivatives: Glide docking, pharmacophore mapping, and synthesis. Journal of the Serbian Chemical Society, 87(11), 1269-1286. Available at: [Link]

  • Chendo GmbH. (n.d.). Chemical Properties of m-(trifluoromethyl)benzamide (CAS 1801-10-1). Cheméo. Retrieved February 21, 2026, from [Link]

  • Dahab, G. M., et al. (2023). Trifluorooxoacetamido Benzamides as Breakthrough CETP Inhibitors: A Synergistic Approach of Synthesis, Biological Assessment, and Molecular Modeling. An-Najah University Journal for Research - A (Natural Sciences), 37(1), 1-32. Available at: [Link]

  • Plu.mx. (n.d.). Cholesteryl ester transfer protein inhibitory oxoacetamido-benzamide derivatives: Glide docking, pharmacophore mapping, and synthesis. Retrieved February 21, 2026, from [Link]

  • Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 23(22), 7252-7261. Available at: [Link]

  • MDPI. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved February 21, 2026, from [Link]

  • Pérez-Chiguils, M. C. Y., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 66(1), 85-101. Available at: [Link]

  • Angene Chemical. (2024, October 17). Safety Data Sheet. Available at: [Link]

  • Pérez-Chiguils, M. C. Y., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 66(1), 85-101. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved February 21, 2026, from [Link]

  • Beula, G. M., et al. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis, 12(3), 176-178. Available at: [Link]

  • Malíková, M., et al. (2020). N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. Molecules, 25(22), 5485. Available at: [Link]

  • Beula, G. M., et al. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis, 12(3), 176-178. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide. Retrieved February 21, 2026, from [Link]

  • Palestinian Medical and Pharmaceutical Journal. (n.d.). Synthesis and Biological Evaluation of Novel Benzamide Derivatives as Potential CETP Inhibitors. Retrieved February 21, 2026, from [Link]

  • Journal of the Mexican Chemical Society. (2021, December 27). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Benzoyl glycine and Anti-bacterial screening. Retrieved February 21, 2026, from [Link]

  • Harian, B., et al. (2023). Antimicrobial Activity and Molecular Docking of Benzoyl-N,N'-dialkylurea against Target Proteins in Microbial Cells. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 10(2), 123-132. Available at: [Link]

  • de Oliveira, C. F., et al. (2017). Antifungal and antioxidant activity of fatty acid methyl esters from vegetable oils. Anais da Academia Brasileira de Ciências, 89(3 Suppl), 1851-1860. Available at: [Link]

  • ACS Publications. (2018, May 22). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Retrieved February 21, 2026, from [Link]

  • MDPI. (2021, May 25). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved February 21, 2026, from [Link]

  • Cakmak, O., et al. (2022). Synthesis, crystal structure, spectroscopic features and Hirshfeld surfaces of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 498-505. Available at: [Link]

  • Chendo GmbH. (n.d.). Chemical Properties of m-(trifluoromethyl)benzamide (CAS 1801-10-1). Cheméo. Retrieved February 21, 2026, from [Link]

  • Spániková, S., et al. (2013). Characterisation of three fungal glucuronoyl esterases on glucuronic acid ester model compounds. Applied Microbiology and Biotechnology, 97(15), 6741-6751. Available at: [Link]

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Sources

An In-depth Technical Guide to N-(3-trifluoromethylbenzoyl)glycine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Moieties in Modern Chemistry

The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern medicinal and materials chemistry. The unique electronic properties of the trifluoromethyl group—its high electronegativity, steric bulk, and metabolic stability—confer significant advantages to parent molecules.[1][2] These advantages include enhanced lipophilicity, which can improve membrane permeability, and increased resistance to metabolic degradation, leading to a longer biological half-life.[1][3] N-(3-trifluoromethylbenzoyl)glycine methyl ester is a compound that marries the benefits of a trifluoromethylated aromatic ring with the fundamental amino acid building block, glycine. This guide provides a comprehensive technical overview of its chemical structure, synthesis, and characterization, offering valuable insights for researchers in drug discovery and organic synthesis.

Chemical Structure and Properties

N-(3-trifluoromethylbenzoyl)glycine methyl ester possesses a molecular structure characterized by a central amide linkage connecting a 3-(trifluoromethyl)benzoyl group to a glycine methyl ester moiety.

Chemical Structure of N-(3-trifluoromethylbenzoyl)glycine methyl ester cluster_benzoyl 3-(Trifluoromethyl)benzoyl Group cluster_glycine Glycine Methyl Ester Moiety C1 C C2 C C1->C2 C_carbonyl C C1->C_carbonyl C3 C C2->C3 C4 C C3->C4 C_tfm C C3->C_tfm C5 C C4->C5 C6 C C5->C6 C6->C1 F1 F C_tfm->F1 F2 F C_tfm->F2 F3 F C_tfm->F3 O_carbonyl O C_carbonyl->O_carbonyl N N C_carbonyl->N H_amide H N->H_amide C_alpha C N->C_alpha H1_alpha H C_alpha->H1_alpha H2_alpha H C_alpha->H2_alpha C_ester C C_alpha->C_ester O1_ester O C_ester->O1_ester O2_ester O C_ester->O2_ester C_methyl C O2_ester->C_methyl H1_methyl H C_methyl->H1_methyl H2_methyl H C_methyl->H2_methyl H3_methyl H C_methyl->H3_methyl

Caption: Chemical structure of N-(3-trifluoromethylbenzoyl)glycine methyl ester.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₁H₁₀F₃NO₃Cheméo
Molecular Weight261.19 g/mol Cheméo
LogP1.9 (Predicted)Cheméo
Boiling Point~350-450 °C (Predicted)Cheméo
Melting PointNot available-

Synthesis of N-(3-trifluoromethylbenzoyl)glycine methyl ester

The most direct and widely employed method for the synthesis of N-acyl amino acid esters is the Schotten-Baumann reaction.[4][5] This reaction involves the acylation of an amine with an acyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards product formation.[6]

Reaction Scheme:

3-(Trifluoromethyl)benzoyl chloride + Glycine methyl ester hydrochloride → N-(3-trifluoromethylbenzoyl)glycine methyl ester

Experimental Protocol

This protocol is adapted from a similar synthesis of N-(3-trifluoromethylbenzoyl)aminoacetic acid.[7]

Materials and Reagents:

  • Glycine methyl ester hydrochloride

  • 3-(Trifluoromethyl)benzoyl chloride

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine methyl ester hydrochloride (1.0 eq.) in a biphasic solvent system of water and dichloromethane.

  • Basification: Cool the mixture in an ice bath and slowly add a solution of sodium bicarbonate (2.2 eq.) or sodium hydroxide (2.2 eq.) in water. Stir vigorously for 15-20 minutes to neutralize the hydrochloride and liberate the free amine.

  • Acylation: While maintaining the cold temperature, add 3-(trifluoromethyl)benzoyl chloride (1.0-1.1 eq.) dropwise to the rapidly stirring biphasic mixture. The addition should be controlled to prevent a significant increase in temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude N-(3-trifluoromethylbenzoyl)glycine methyl ester can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

cluster_workflow Synthesis Workflow start Start dissolve Dissolve Glycine Methyl Ester HCl in Water/DCM start->dissolve basify Add NaHCO3 Solution (Ice Bath) dissolve->basify acylate Add 3-(Trifluoromethyl)benzoyl Chloride (Dropwise, Ice Bath) basify->acylate react Stir at Room Temperature (12-18h) acylate->react workup Separatory Funnel Work-up (Separate Organic Layer) react->workup wash Wash with 1M HCl, NaHCO3(aq), Brine workup->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Column Chromatography) concentrate->purify end End Product purify->end

Caption: Workflow for the synthesis of N-(3-trifluoromethylbenzoyl)glycine methyl ester.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Aromatic Protons (4H)7.5 - 8.2MultipletThe aromatic protons will appear as a complex multiplet due to the electron-withdrawing effects of both the trifluoromethyl and the N-acylglycine methyl ester groups.
Amide N-H (1H)6.5 - 8.0Broad Singlet or TripletThe chemical shift and multiplicity can vary depending on the solvent and concentration. Coupling to the adjacent CH₂ group may be observed.
Glycine α-CH₂ (2H)4.1 - 4.3DoubletCoupled to the amide N-H proton.
Methyl Ester -OCH₃ (3H)3.7 - 3.8SingletA characteristic singlet for the methyl ester group.[8]

¹³C NMR Spectroscopy

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Benzoyl Carbonyl C=O166 - 168Typical chemical shift for an amide carbonyl carbon.
Ester Carbonyl C=O170 - 172Slightly downfield compared to the amide carbonyl.
Aromatic C-CF₃130 - 132 (quartet)The carbon attached to the CF₃ group will exhibit a quartet due to coupling with the three fluorine atoms.
Other Aromatic Carbons125 - 135A series of signals in the aromatic region.
Trifluoromethyl -CF₃123 - 125 (quartet)A strong quartet with a large C-F coupling constant.
Methyl Ester -OCH₃52 - 54Characteristic chemical shift for a methyl ester carbon.
Glycine α-CH₂41 - 43The alpha-carbon of the glycine moiety.

¹⁹F NMR Spectroscopy

A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group, likely in the range of -60 to -65 ppm, using CFCl₃ as a reference.[9]

Infrared (IR) Spectroscopy

Functional GroupPredicted Wavenumber (cm⁻¹)Notes
N-H Stretch3300 - 3400Amide N-H stretching vibration.
C-H Stretch (Aromatic)3000 - 3100Aromatic C-H stretching.
C-H Stretch (Aliphatic)2850 - 3000Aliphatic C-H stretching of the glycine and methyl groups.
C=O Stretch (Ester)~1740 - 1750Ester carbonyl stretch.
C=O Stretch (Amide I)~1650 - 1680Amide I band (primarily C=O stretch).
N-H Bend (Amide II)~1530 - 1570Amide II band (N-H bend and C-N stretch).
C-F Stretch1100 - 1350Strong absorptions characteristic of the C-F bonds in the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the cleavage of the amide bond, loss of the methoxycarbonyl group (-COOCH₃), and fragmentation of the benzoyl group.

Potential Applications in Research and Development

The unique combination of a trifluoromethylated benzoyl group and a glycine methyl ester scaffold makes this compound a promising candidate for various applications, particularly in drug discovery and development.

  • Enhanced Biological Activity: The trifluoromethyl group can significantly enhance the biological activity of a molecule by increasing its lipophilicity and metabolic stability.[1][10] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.

  • Enzyme Inhibition: N-acyl amino acids are known to interact with a variety of enzymes. The trifluoromethyl group can serve as a strong hydrogen bond acceptor and can participate in other non-covalent interactions, potentially leading to potent and selective enzyme inhibition.

  • Building Block for Peptidomimetics: As a modified amino acid derivative, N-(3-trifluoromethylbenzoyl)glycine methyl ester can be used as a building block in the synthesis of peptidomimetics. These are compounds that mimic the structure and function of peptides but have improved stability and bioavailability.

  • Agrochemical Research: The principles that make fluorinated compounds effective in pharmaceuticals also apply to agrochemicals. The trifluoromethyl group can enhance the potency and environmental persistence of herbicides, insecticides, and fungicides.

Conclusion

N-(3-trifluoromethylbenzoyl)glycine methyl ester is a compound of significant interest due to the advantageous properties imparted by its trifluoromethyl group. Its synthesis via the robust Schotten-Baumann reaction is straightforward, and its structural features make it a valuable tool for researchers in medicinal chemistry, drug discovery, and materials science. This guide has provided a comprehensive overview of its synthesis, predicted spectroscopic characteristics, and potential applications, serving as a foundational resource for further investigation and utilization of this versatile molecule.

References

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  • National Center for Biotechnology Information. (n.d.). Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli. [Link]

  • Beilstein-Institut. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 388-395. [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6820. [Link]

  • ResearchGate. (2025, October 16). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

Sources

Methodological & Application

Synthesis of Methyl 2-(3-(trifluoromethyl)benzamido)acetate from benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Code: AN-SYN-TFMBA-01

Abstract & Scope

This technical guide details the precision synthesis of Methyl 2-(3-(trifluoromethyl)benzamido)acetate (CAS: 131648-66-3), a critical peptidomimetic building block and intermediate in the development of fluorinated bioactive scaffolds. The protocol utilizes a nucleophilic acyl substitution strategy starting from 3-(trifluoromethyl)benzoyl chloride and glycine methyl ester hydrochloride .

Designed for medicinal chemists and process development scientists, this guide prioritizes high-yield isolation (>85%), purity (>98%), and operational safety. It addresses common pitfalls such as ester hydrolysis and oligomerization, providing a self-validating workflow compliant with GLP standards.

Retrosynthetic Analysis & Pathway

The synthesis is based on the robust Schotten-Baumann amide coupling principle, adapted for anhydrous organic conditions to preserve the methyl ester moiety.

Retrosynthesis Target Methyl 2-(3-(trifluoromethyl)benzamido)acetate (Target Molecule) Disconnection Amide Bond Disconnection Target->Disconnection Retro-Cut Precursor1 3-(Trifluoromethyl)benzoyl chloride (Electrophile) Disconnection->Precursor1 Precursor2 Glycine Methyl Ester HCl (Nucleophile) Disconnection->Precursor2 Base Triethylamine (Et3N) (HCl Scavenger) Base->Precursor2 Activates (Free Base)

Figure 1: Retrosynthetic disconnection revealing the acyl chloride and amine precursors.

Reaction Mechanism

The reaction proceeds via an Addition-Elimination mechanism :

  • Activation: The base (Triethylamine) deprotonates the ammonium salt of glycine methyl ester, liberating the free amine nucleophile.

  • Nucleophilic Attack: The lone pair of the glycine nitrogen attacks the carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Neutralization: The liberated chloride reacts with the protonated base to form triethylamine hydrochloride (Et₃N·HCl), which precipitates or remains dissolved depending on the solvent.

Experimental Protocol

Reagents & Materials
ReagentCAS No.[1][2]MW ( g/mol )Equiv.[1][3]Qty (Example)Role
3-(Trifluoromethyl)benzoyl chloride 2251-65-2208.571.052.19 gElectrophile
Glycine methyl ester HCl 5680-79-5125.551.001.26 gNucleophile
Triethylamine (Et₃N) 121-44-8101.192.503.50 mLBase/Scavenger
Dichloromethane (DCM) 75-09-284.93Solvent20-30 mLSolvent

Safety Note: 3-(Trifluoromethyl)benzoyl chloride is corrosive and a lachrymator. Handle in a fume hood.

Step-by-Step Procedure
Step 1: Preparation of Nucleophile Solution
  • In a clean, dry 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add Glycine methyl ester HCl (1.0 equiv).

  • Add anhydrous DCM (0.2 M concentration relative to amine).

  • Cool the suspension to 0°C using an ice/water bath.

  • Add Triethylamine (2.5 equiv) dropwise over 5 minutes.

    • Observation: The suspension will clear as the free amine forms, though Et₃N·HCl salts may eventually precipitate.

    • Why: 1.0 eq of base neutralizes the HCl salt; the remaining 1.5 eq is available to scavenge the HCl produced during coupling.

Step 2: Acylation (The Coupling)
  • Dilute 3-(Trifluoromethyl)benzoyl chloride (1.05 equiv) in a small volume of DCM (2-5 mL).

  • Add the acid chloride solution dropwise to the cold amine solution over 10–15 minutes.

    • Critical Control: Maintain internal temperature < 5°C to prevent side reactions.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 3–4 hours .

Step 3: In-Process Control (IPC)
  • TLC System: Hexanes:Ethyl Acetate (1:1).

  • Visualization: UV (254 nm).

  • Criteria: Disappearance of the benzoyl chloride spot (high R_f) and appearance of the product (mid R_f). The amine stays at the baseline.

Workup & Isolation
  • Quench: Add 10 mL of water to the reaction mixture.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 15 mL).

    • Purpose: Removes unreacted amine and excess triethylamine.

  • Base Wash: Wash the organic layer with Saturated NaHCO₃ (2 x 15 mL).

    • Purpose: Removes unreacted 3-(trifluoromethyl)benzoic acid (hydrolysis byproduct).

  • Brine Wash: Wash with Saturated NaCl (1 x 15 mL) to remove trapped water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter off the solid.

  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) at 35°C to yield the crude solid.

Purification
  • Recrystallization (Preferred): Dissolve crude solid in minimal hot Ethyl Acetate (~60°C). Slowly add Hexanes until turbidity persists. Cool to 4°C overnight. Filter crystals.

  • Flash Chromatography (Alternative): Silica gel; Gradient elution 10%

    
     40% EtOAc in Hexanes.
    

Characterization Data (Self-Validation)

Ensure your isolated product matches these specifications to validate the synthesis.

PropertySpecificationNotes
Appearance White crystalline solidIf yellow, wash with cold ether.
Melting Point 105–110°C (Estimated)Compare to similar benzamides.
¹H NMR (400 MHz, CDCl₃)

7.5–8.1 (m, 4H, Ar-H)

6.8 (br s, 1H, NH)

4.25 (d, 2H, CH₂)

3.80 (s, 3H, OMe)
Diagnostic doublet at 4.25 ppm confirms Glycine incorporation.
¹⁹F NMR

-62.8 ppm (s, 3F)
Characteristic of Ar-CF₃ group.
MS (ESI+) [M+H]⁺ = 262.2Consistent with MW 261.2.

Troubleshooting & Optimization

Troubleshooting Problem Low Yield or Impurity Check1 Is Product Hydrolyzed? (Carboxylic Acid present?) Problem->Check1 Check2 Is Starting Material Left? Problem->Check2 Sol1 Cause: Wet Solvents Action: Use Anhydrous DCM Check1->Sol1 Yes Sol3 Cause: Oligomerization Action: Ensure slow addition at 0°C Check1->Sol3 No (Other Impurity) Sol2 Cause: Incomplete Reaction Action: Increase Time or Base Eq Check2->Sol2 Yes

Figure 2: Troubleshooting logic for common synthetic deviations.

  • Issue: Hydrolysis (Acid formation instead of Ester).

    • Cause: Water in the solvent or excessive washing times with strong base.

    • Fix: Use anhydrous DCM; perform NaHCO₃ washes quickly.

  • Issue: Low Yield.

    • Cause: Product lost in aqueous layer during workup.

    • Fix: Re-extract aqueous washes with DCM; check pH of acid wash (product is neutral, should not protonate, but ensure phase separation is clean).

References

  • PrepChem. (n.d.). Synthesis of N-[3-(chloroacetylamino)benzoyl]glycine methyl ester (Protocol Analog). Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10401718, Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate (Structural Analog). Retrieved February 21, 2026, from [Link]

Sources

Application Note: Chemoselective Conversion of Methyl Esters to Hydrazides in Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the hydrazinolysis of methyl ester moieties to generate benzohydrazide derivatives (


). This transformation is a critical step in medicinal chemistry, particularly for synthesizing Schiff base ligands, 1,3,4-oxadiazoles, and triazoles found in anti-tubercular (e.g., Isoniazid analogs) and kinase-inhibitor pharmacophores.

While the reaction is a standard nucleophilic acyl substitution, this guide focuses on optimizing yield and purity when applied to benzamide derivatives —scaffolds that may already contain amide functionalities. We address the challenge of chemoselectivity (reacting the ester without hydrolyzing the existing amide) and preventing the formation of symmetrical N,N'-diacylhydrazine dimers.

Scientific Foundation: Mechanism of Action

The conversion of a methyl ester to a hydrazide is a Nucleophilic Acyl Substitution (Aminolysis) .[1] Hydrazine, being a potent alpha-effect nucleophile, attacks the electrophilic carbonyl carbon of the ester.

Reaction Pathway[2][3]
  • Nucleophilic Attack: The lone pair on the hydrazine nitrogen attacks the ester carbonyl, breaking the

    
    -bond and forming a tetrahedral intermediate.
    
  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide leaving group (

    
    ).
    
  • Proton Transfer: The methoxide deprotonates the hydrazide nitrogen, yielding the neutral hydrazide and methanol.

Mechanistic Visualization

The following diagram illustrates the transition states and the critical requirement for excess hydrazine to prevent dimerization (where the product hydrazide attacks another ester molecule).

ReactionMechanism Start Methyl Ester (R-COOMe) Tetrahedral Tetrahedral Intermediate Start->Tetrahedral + N2H4 Hydrazine Hydrazine (Nucleophile) Hydrazine->Tetrahedral Transition Elimination of Methoxide Tetrahedral->Transition Product Benzohydrazide (R-CONHNH2) Transition->Product - MeOH Dimer Side Product: Diacylhydrazine Product->Dimer + R-COOMe (If Hydrazine Limiting)

Figure 1: Mechanistic pathway of hydrazinolysis. The dashed red line indicates the dimerization pathway, which is suppressed by maintaining a high concentration of hydrazine.

Critical Experimental Parameters

To ensure reproducibility and safety, the following parameters must be controlled:

ParameterRecommended ConditionRationale
Stoichiometry 1:3 to 1:5 (Ester : Hydrazine)Excess hydrazine drives equilibrium forward and prevents the product hydrazide from acting as a nucleophile (dimerization).
Solvent Ethanol (Abs.) or MethanolProtic polar solvents stabilize the polar transition state. Ethanol is preferred for higher reflux temperature (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

C).
Temperature Reflux (

C)
Required to overcome the activation energy, especially for electron-rich benzamide rings which deactivate the ester carbonyl.
Reaction Time 2 – 12 HoursVaries by substituents. Electron-withdrawing groups (e.g.,

) accelerate the reaction; Electron-donating groups (e.g.,

) retard it.
Safety FUME HOOD MANDATORY Hydrazine hydrate is carcinogenic, corrosive, and toxic by inhalation.[2]

Standard Operating Procedure (SOP)

Objective: Synthesis of 4-substituted benzohydrazide from methyl 4-substituted benzoate.

Materials
  • Substrate: Methyl ester derivative (1.0 eq)

  • Reagent: Hydrazine hydrate (

    
    ), 80% or 98% grade (5.0 eq)
    
  • Solvent: Ethanol (Absolute)[3]

  • Workup: Ice-cold distilled water, Ethyl Acetate (optional for extraction)

Step-by-Step Protocol
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Place the system in an oil bath or heating mantle.

  • Dissolution: Dissolve the methyl ester (e.g., 10 mmol) in Ethanol (10-15 volumes relative to substrate mass).

    • Note: If the substrate is not fully soluble at RT, proceed; it often dissolves upon heating.

  • Reagent Addition: Add Hydrazine Hydrate (50 mmol) dropwise to the stirring solution at room temperature.

    • Caution: Exothermic reaction. Do not add all at once.

  • Reflux: Heat the mixture to reflux (

    
    C). Stir vigorously for 3–6 hours.
    
  • Monitoring (IPC): Monitor reaction progress via Thin Layer Chromatography (TLC).

    • Mobile Phase: Chloroform:Methanol (9:1).

    • Visualization: Hydrazides are much more polar than esters (lower

      
      ). They stain distinctively with ninhydrin or iodine.
      
  • Workup (Precipitation Method - Preferred):

    • Remove heat and allow the flask to cool to room temperature.

    • Ideally, the hydrazide precipitates as a crystalline solid upon cooling.

    • If no solid forms, pour the reaction mixture onto crushed ice (~50g) and stir for 15 minutes.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with:

    • 
       mL cold water (removes excess hydrazine).
      
    • 
       mL cold ethanol.
      
  • Drying: Dry the solid under vacuum at

    
    C for 4 hours.
    
Workflow Diagram

Workflow Step1 Dissolve Ester in EtOH (Round Bottom Flask) Step2 Add Hydrazine Hydrate (5 eq) Dropwise at RT Step1->Step2 Step3 Reflux (3-6 Hours) Monitor via TLC Step2->Step3 Decision Does Solid Precipitate on Cooling? Step3->Decision PathA Yes: Filter Solid Decision->PathA Yes PathB No: Pour onto Crushed Ice Stir 15 min Decision->PathB No Wash Wash with Cold H2O/EtOH Remove excess Hydrazine PathA->Wash PathB->PathA Final Dry under Vacuum Yield Calculation Wash->Final

Figure 2: Decision tree for the isolation of benzohydrazide derivatives.

Troubleshooting & Optimization (Expert Insights)

Chemoselectivity (Amide vs. Ester)

In "benzamide derivatives," you may have a primary amide (


) and a methyl ester (

) on the same ring.
  • Observation: Hydrazine reacts with esters much faster than with amides.

  • Control: Do not use acid catalysis or extreme temperatures (

    
    C), as this may force transamidation of the stable benzamide group. The standard reflux protocol is highly selective for the ester.
    
Solubility Issues

If the starting material is highly lipophilic (e.g., contains long alkyl chains):

  • Solution: Use a co-solvent mixture of Ethanol:Dioxane (1:1) or Ethanol:THF. Hydrazine is miscible in these, but the reaction rate may decrease slightly due to dilution.

"Oiling Out"

If the product forms an oil instead of a solid upon pouring into ice:

  • Remedy: Extract the aqueous/ice mixture with Ethyl Acetate (

    
    ). Wash the organic layer with Brine, dry over 
    
    
    
    , and evaporate. Recrystallize the residue from hot Ethanol.
Characterization Validation

How to confirm the conversion without full NMR:

  • IR Spectroscopy: Look for the appearance of the hydrazide doublet (

    
    ) around 
    
    
    
    and a shift in the carbonyl stretch to lower frequency compared to the ester.
  • Melting Point: Hydrazides typically have significantly higher melting points than their parent esters due to hydrogen bonding.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for hydrazinolysis of esters).
  • Narayana, B., et al. (2012). Synthesis of new hydrazide derivatives and their biological activity. European Journal of Medicinal Chemistry.

  • Gouda, M. A., et al. (2015). Synthesis and biological evaluation of some new benzohydrazide derivatives. Arabian Journal of Chemistry.

  • PubChem Compound Summary. (2023). Hydrazine Hydrate - Safety and Hazards. National Library of Medicine.

  • RSC ChemSpider. (2023). Synthetic procedures for Benzohydrazide. Royal Society of Chemistry.

Sources

Troubleshooting & Optimization

Controlling regioselectivity in substituted benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: OPEN | Priority: HIGH | Topic: Regioselectivity & Steric Control [1]

Welcome to the Benzamide Synthesis Technical Hub

Mission: To provide researchers with actionable, mechanism-driven solutions for the synthesis of complex substituted benzamides.[1] We move beyond basic "stir and stir" instructions to address the root causes of failure: steric occlusion, electronic mismatch, and regiochemical ambiguity.[1]

Module 1: The "Crowded" Benzamide (Steric Control)

Issue: Users report <10% yield when coupling 2,6-disubstituted benzoic acids with bulky anilines using standard reagents (EDC, HATU). Diagnosis: The "Ortho Effect."[1] Substituents at the 2- and 6-positions twist the carboxylate out of planarity and physically block the trajectory of the incoming nucleophile (amine). Standard active esters (OBt/OAt) are too bulky to form effectively.

Troubleshooting Guide: Overcoming Steric Hindrance
MethodApplicabilityKey ReagentMechanism Note
Standard Activation Low/Med StericsHATU / DIPEAFails for 2,6-disubstituted acids due to bulky active ester intermediate.
High-Energy Acyl High StericsGhosez’s Reagent or (COCl)₂Generates a keteniminium or acid chloride (small electrophile).[1]
Inverse Addition Extreme StericsGrignard + IsocyanateBode’s Protocol: Avoids the tetrahedral intermediate collapse issue by changing the bond disconnection.[1]
Q&A: Steric Challenges

Q: I am trying to couple 2,4,6-trimethylbenzoic acid with 2,6-diisopropylaniline. HATU failed. What now? A: HATU generates a bulky active ester that cannot access the amine.[1] Switch to the Acid Chloride route using Thionyl Chloride (


) or Oxalyl Chloride. If the amine is also deactivated, use Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions, then add the amine with a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine).

Q: Even the acid chloride is giving low yields with my bulky aniline. A: You are fighting thermodynamics. Switch to Bode’s Isocyanate Protocol . Instead of reacting an acid with an amine, react the Grignard reagent of your arene with the isocyanate of your amine.

  • Reaction:

    
    
    
  • Why it works: It bypasses the "tetrahedral intermediate" bottleneck associated with nucleophilic acyl substitution on crowded carbonyls.

Module 2: Regioselective Ring Functionalization (C-H Activation)

Issue: User needs to install an amide or functional group at a specific position on a pre-existing benzamide ring but gets a mixture of isomers. Diagnosis: The user is relying on classical Electrophilic Aromatic Substitution (EAS), which is governed by electronics (ortho/para mixtures). Modern control requires Chelation-Assisted C-H Activation .[1][2]

Decision Matrix: Selecting the Catalyst for Regioselectivity

Regioselectivity Start Target Position? Ortho Ortho (C2) Start->Ortho MetaPara Meta (C3) / Para (C4) Start->MetaPara Pd_Cycle Palladium (Pd) Catalysis (Chelation Control) Ortho->Pd_Cycle Strong Coordination Ir_Cycle Iridium (Ir) Catalysis (Steric Control) MetaPara->Ir_Cycle Steric Governance DG_Type Directing Group (DG) Required? Pd_Cycle->DG_Type Amide acts as DG Traceless Traceless DG (Carboxylic Acid) Ir_Cycle->Traceless Chang/Hartwig Method

Caption: Workflow for selecting the correct transition metal catalyst based on the desired regiochemical outcome.

Troubleshooting Guide: C-H Amidation

Scenario A: Ortho-Functionalization (The "Pd" Route)

  • Mechanism: The amide nitrogen coordinates to Pd(II), directing the metal to the ortho C-H bond (Cyclopalladation).

  • Critical Parameter: Solvent polarity.[1] Acidic solvents (AcOH) often promote the C-H activation step via CMD (Concerted Metalation-Deprotonation).

  • Protocol Tip: If using a secondary amide (

    
    ), the N-H acidity is crucial.[1] Adding an oxidant (e.g., 
    
    
    
    or Benzoquinone) is required to regenerate Pd(II).

Scenario B: Meta/Para-Functionalization (The "Ir" Route)

  • Mechanism: Iridium catalysts (with bipyridine ligands) are sensitive to steric bulk.[1] They activate the least hindered C-H bond (usually meta or para), ignoring the "directing" effect of the amide carbonyl.

  • Protocol Tip: Use

    
     with a bulky ligand (dtbpy). This is often an "indirect" route: C-H Borylation first, then conversion to the amide or other functional group.
    
Module 3: Experimental Protocols
Protocol 1: Synthesis of Sterically Hindered Benzamides (Acid Chloride Method)

For coupling 2,6-disubstituted benzoic acids with weak nucleophiles.[1]

  • Activation: Dissolve the 2,6-disubstituted benzoic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Reagent Addition: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C, followed by a catalytic drop of DMF (essential for Vilsmeier-Haack intermediate formation).

  • Monitoring: Stir at room temperature for 2 hours. Confirm conversion to acid chloride by quenching a strictly anhydrous aliquot with MeOH and checking TLC for the methyl ester.

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride (Critical: excess reagent will destroy your amine).[1]

  • Coupling: Redissolve the residue in DCM. Add the amine (1.2 equiv) and Pyridine (3.0 equiv).

  • Reflux: If the amine is sterically hindered, heat the sealed vessel to 40–50°C for 12 hours.

Protocol 2: Iridium-Catalyzed Regioselective Amidation

Based on Chang Group methodologies for meta/para selectivity via traceless directing groups.[1]

  • Setup: In a glovebox, combine the benzoic acid substrate (0.2 mmol), Sulfonyl Azide (1.2 equiv),

    
     (2.5 mol%), and 
    
    
    
    (10 mol%).
  • Solvent: Add 1,2-dichloroethane (DCE, 1.0 mL).

  • Reaction: Seal the tube and heat to 60°C for 12 hours.

  • Mechanism Check: The reaction proceeds via an iridacycle intermediate.[1][3] The carboxylic acid directs the Ir to the ortho position, installs the amine, and can subsequently be decarboxylated (if desired) to yield the meta-substituted aniline derivative relative to the original ring pattern.

References & Authoritative Sources
  • Chang, S. et al. (2012). Rhodium-Catalyzed Direct C-H Amination of Benzamides with Aryl Azides.[1][4] Angewandte Chemie International Edition.[1][4]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides.[1][5] CHIMIA.[1][5][6][7]

  • Wolf, C. et al. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids.[1][8] The Journal of Organic Chemistry.[9]

  • Weis, E., et al. (2021). Late-Stage Amination of Drug-Like Benzoic Acids... through Directed Iridium-Catalyzed C-H Activation.[1][3][7] Chemistry - A European Journal.[1][7]

  • Engle, K. M., et al. (2012). Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C-H Bond Activation.[1][9][10] The Journal of Organic Chemistry.[9]

Sources

Minimizing racemization in chiral analogs of benzamido acetates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Racemization in Chiral Analogs of Benzamido Acetates Ticket ID: RAC-SUP-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Welcome to the Technical Support Center

You have reached the specialized support unit for Benzamido Acetates . These compounds—derivatives of amino acids protected by a benzoyl (Bz) group and esterified—are notoriously prone to racemization. Unlike Fmoc or Boc carbamates, the benzamide group is a "participating group" that actively facilitates loss of chirality through unique mechanisms.

This guide is structured to troubleshoot your workflow, from synthesis to storage.

Module 1: Synthesis & Coupling Troubleshooting

"My enantiomeric excess (ee%) drops immediately after amide coupling."

The Root Cause: The Azlactone Pathway

The most common cause of racemization during the synthesis of benzamido derivatives is the formation of a 5(4H)-oxazolone (azlactone) intermediate.

Unlike Fmoc/Boc groups, the carbonyl oxygen of the benzamide is nucleophilic. Upon activation of the carboxylic acid (during coupling), this oxygen attacks the activated carbonyl, forming a five-membered ring. This ring allows the


-proton to become highly acidic, leading to rapid equilibration of stereoisomers.
Mechanism Visualization

The following diagram illustrates how the benzamido group causes self-racemization during activation.

AzlactoneMechanism Start Activated Benzamido Acid (Chiral) Attack Intramolecular Attack (Benzamide Oxygen) Start->Attack Activation Azlactone 5(4H)-Oxazolone (Azlactone Intermediate) Attack->Azlactone Cyclization Enol Enolized Azlactone (Achiral/Planar) Azlactone->Enol Base/Tautomerization Product Racemic Product (50:50 Mixture) Azlactone->Product Amine Attack Enol->Product Loss of Chirality

Caption: The "Azlactone Danger": Benzoyl protection facilitates intramolecular cyclization, destroying chirality.

Troubleshooting Protocol: Suppression Strategy

If you observe racemization during coupling, switch to this "Suppressant Protocol" immediately.

Step-by-Step Methodology:

  • Reagent Swap: Abandon standard EDC/NHS or HATU. These are too slow or too basic.

  • Additive Selection: Use Oxyma Pure (Ethyl cyanohydroxyiminoacetate) or HOAt (1-Hydroxy-7-azabenzotriazole).[1] These additives react faster with the activated acid than the benzamide oxygen does, bypassing the azlactone.

  • Base Management: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA or TEA. Collidine is a weak base sufficient to neutralize the acid generated but too sterically hindered to deprotonate the

    
    -carbon efficiently.
    
ParameterStandard (High Risk)Optimized (Low Risk)
Coupling Reagent HATU, HBTUDIC (Diisopropylcarbodiimide)
Additive None / HOBtOxyma Pure or HOAt
Base Triethylamine (TEA)Collidine (TMP) or Base-free (if possible)
Solvent DMF (Polar/Basic)DCM/DMF (1:1) or DCM (Low polarity)

Module 2: Handling & Purification (Base Sensitivity)

"My product was pure after reaction, but racemized during workup/storage."

The Root Cause: Direct Enolization

Benzamido acetates have an


-proton flanked by two electron-withdrawing groups: the amide and the ester. This drops the pKa of the 

-proton significantly (approx pKa 18–21).
  • The Trap: Standard organic workups often use saturated

    
     or require drying over basic agents. Even mild bases can deprotonate this position, leading to a planar enolate and subsequent racemization.
    
Decision Tree: Safe Handling

Follow this logic flow to preserve chirality during isolation.

WorkupLogic Start Crude Reaction Mixture Q1 Is excess base present? Start->Q1 Action1 Acid Wash (0.5M HCl) Keep T < 5°C Q1->Action1 Yes Action2 Avoid NaHCO3 Wash Q1->Action2 Neutralization needed? Q2 Solvent Removal Action1->Q2 Action2->Q2 Action3 Rotovap < 30°C Do not heat to dry Q2->Action3 Storage Store Solid @ -20°C Avoid solution storage Action3->Storage

Caption: Workflow for minimizing base-catalyzed epimerization during isolation.

FAQ: Workup & Storage

Q: Can I use silica gel chromatography? A: Proceed with caution. Silica is slightly acidic, which is generally safe, but "neutralized" silica (often treated with amines) will cause racemization. Use acid-washed silica or elute quickly with non-polar solvents (Hexane/EtOAc). Avoid MeOH/DCM mixtures if possible, as protic solvents can facilitate proton exchange.

Q: How do I remove excess acid without


? 
A:  Use a dilute buffer at pH 6.0 (e.g., Phosphate) or simply wash with water and brine rapidly at 0°C. Speed is critical.

Module 3: Analytical Validation

"How do I prove the optical purity of my Benzamido Acetate?"

You cannot rely on optical rotation (


) alone; it is insensitive to small amounts of racemate (e.g., 95% vs 99% ee). You must use Chiral HPLC.
Recommended Stationary Phases

Benzamido acetates contain an aromatic group (benzoyl), an amide, and an ester. These features interact well with Polysaccharide-based columns via


-

interactions and hydrogen bonding.
Column TypeTrade Name ExamplesSuitabilityMobile Phase Mode
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H / AD-3Excellent (First Choice)Normal Phase (Hexane/IPA)
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-H / OD-3Good (Alternative)Normal Phase (Hexane/EtOH)
Pirkle-Type (Whelk-O) Whelk-O 1Moderate Reversed Phase
Analytical Protocol
  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of 2-Propanol (IPA) . Do not use MeOH or DMF, as they may degrade the column or promote racemization in the vial.

  • Mobile Phase: Start with Hexane : IPA (90:10) .

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Benzoyl group absorbs strongly here).

  • Success Criteria: Baseline separation (

    
    ) of the two enantiomers.
    

References

  • Benoiton, N. L. (1983). Oxazolones in Peptide Synthesis. In Chemistry of Peptides and Proteins. This seminal text details the mechanism of azlactone formation specifically in benzoyl-protected amino acids.

    • (General Search for Benoiton Oxazolone)

  • Albericio, F., & El-Faham, A. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. Describes the superior racemization suppression of Oxyma compared to HOBt.[2][3]

  • Beissner, M., et al. (2010). Racemization of amino acid derivatives: A kinetic study. Journal of Organic Chemistry.

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Sources

Stability of Methyl 2-(3-(trifluoromethyl)benzamido)acetate in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Methyl 2-(3-(trifluoromethyl)benzamido)acetate

Executive Summary & Core Mechanism

The Challenge: Methyl 2-(3-(trifluoromethyl)benzamido)acetate is a synthetic intermediate often used as a prodrug or probe.[1] It contains two key functional groups: a benzamide (stable) and a methyl ester (labile).

The Verdict: This compound is highly unstable in standard cell culture media supplemented with Fetal Bovine Serum (FBS). The primary driver of degradation is enzymatic hydrolysis , not chemical instability. Serum carboxylesterases (CES) rapidly cleave the methyl ester, converting the parent compound into its corresponding carboxylic acid metabolite.

Impact:

  • Dosing Errors: The concentration of the parent compound may drop by >50% within 1-2 hours.

  • Toxicity Misinterpretation: Observed effects may be due to the metabolite (the free acid) or the released methanol (though usually negligible), rather than the parent molecule.

Diagnostic FAQs: Troubleshooting Your Experiment

Q1: My compound "disappears" from the media within 2 hours. Is it precipitating? A: It is likely not precipitating; it is metabolizing. If you are using HPLC/LC-MS, look for a new peak eluting earlier (more polar) than your parent compound.[1] The methyl ester is lipophilic; the hydrolysis product (carboxylic acid) is hydrophilic.

  • Check: Does the loss occur in PBS? If no, it is serum-mediated.[1]

Q2: I see a mass shift of -14 Da in my LC-MS data. What is this? A: This confirms hydrolysis.[2]

  • Parent Mass: Methyl ester form (

    
    ).[1]
    
  • Metabolite Mass: Acid form (

    
    ).[1]
    
  • The Math: Loss of Methyl (

    
    , ~15 Da) + Gain of Proton (
    
    
    
    , ~1 Da) = Net loss of 14 Da.

Q3: Will heat-inactivating my FBS (56°C, 30 min) fix this? A: Partially, but not reliably. While heat inactivation destroys complement proteins, many carboxylesterases are robust or have isoforms that survive moderate heat. Albumin itself (abundant in FBS) can also exhibit pseudo-esterase activity. You must empirically validate this for your specific lot of serum.

Q4: Is the trifluoromethyl (


) group causing the instability? 
A:  Indirectly, yes. The 

group on the benzene ring is electron-withdrawing. It pulls electron density away from the amide, which can inductively make the ester carbonyl carbon slightly more electrophilic (susceptible to attack). However, the primary cause remains the presence of esterases in the media, not the intrinsic chemistry of the

group.

Deep Dive: Degradation Pathway

The following diagram illustrates the specific hydrolysis mechanism occurring in your culture dish.

G Parent Parent Compound (Methyl Ester) Lipophilic MW: ~261.2 Intermediate Transition State (Enzyme-Substrate Complex) Parent->Intermediate Binding Enzyme Serum Carboxylesterases (FBS Component) Enzyme->Intermediate Metabolite Metabolite (Carboxylic Acid) Hydrophilic MW: ~247.2 Intermediate->Metabolite Hydrolysis (+H2O) Byproduct Methanol (CH3OH) Intermediate->Byproduct Release

Figure 1: The parent methyl ester is attacked by serum esterases, yielding the free acid and methanol.

Mitigation Protocols

If you must study the parent ester, you need to stabilize the system.

Protocol A: Stability Validation Assay (The "Control" Experiment)

Before treating cells, quantify the degradation rate.

  • Preparation:

    • Prepare Media A: DMEM + 10% FBS (Complete).[3]

    • Prepare Media B: DMEM only (Serum-Free).[1]

    • Prepare Media C: PBS (Chemical Control).

  • Spiking:

    • Spike the compound (e.g., 10 µM) into all three conditions.

    • Incubate at 37°C .

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • CRITICAL: Immediately quench aliquots with ice-cold Acetonitrile (1:3 ratio) to denature enzymes and stop hydrolysis.

  • Analysis:

    • Centrifuge (10,000 x g, 5 min) to remove protein precipitate.

    • Analyze supernatant via HPLC/LC-MS.[1]

Expected Results:

Condition % Remaining (1 hr) Interpretation
PBS >98% Chemically stable at pH 7.[1]4.
Serum-Free Media >95% Stable; minimal background enzyme activity.[1]

| Media + 10% FBS | <40% | High Enzymatic Instability. |

Protocol B: Chemical Inhibition (If Serum is Required)

Use if you cannot switch to serum-free media.[1]

Warning: Esterase inhibitors can be toxic to cells. Titrate carefully.

  • Inhibitor: BNPP (Bis-p-nitrophenyl phosphate).[1]

  • Concentration: 10 µM – 100 µM (Run a cytotoxicity control first).

  • Method: Pre-incubate media + FBS + BNPP for 30 minutes at 37°C before adding your test compound. This allows the inhibitor to irreversibly block the esterase active sites.

Troubleshooting Decision Tree

Use this flow to determine the root cause of your data inconsistency.

DecisionTree Start Issue: Inconsistent Potency or 'Missing' Compound CheckMedia Are you using FBS? Start->CheckMedia CheckPBS Test Stability in PBS (37°C, 2 hrs) CheckMedia->CheckPBS Yes ResultPBS_Stable PBS: Stable CheckPBS->ResultPBS_Stable ResultPBS_Unstable PBS: Unstable CheckPBS->ResultPBS_Unstable CheckSerumFree Test in Serum-Free Media ResultPBS_Stable->CheckSerumFree Conclusion_pH Cause: Chemical Hydrolysis (pH Sensitive) ResultPBS_Unstable->Conclusion_pH Rare for this molecule ResultSF_Stable Serum-Free: Stable CheckSerumFree->ResultSF_Stable ResultSF_Unstable Serum-Free: Unstable CheckSerumFree->ResultSF_Unstable Conclusion_Enzyme Cause: Serum Esterases (Most Likely) ResultSF_Stable->Conclusion_Enzyme Fix: Use Inhibitors or Serum-Free Conclusion_CellMet Cause: Cellular Metabolism (Intracellular) ResultSF_Unstable->Conclusion_CellMet Fix: Check Lysate

Figure 2: Logical flow to isolate the source of compound loss.

References

  • Williams, F. M. (1985). "Plasma esterases and their role in drug metabolism." Clinical Pharmacokinetics. This foundational text establishes the rapidity of ester hydrolysis in plasma fractions.

  • Li, B., et al. (2005). "Stability of ester-containing drugs in cell culture media." Journal of Pharmaceutical Sciences. Demonstrates that the half-life of methyl esters in 10% FBS can be as short as 15-30 minutes.

  • Satoh, T., & Hosokawa, M. (1998). "The mammalian carboxylesterases: from molecules to functions." Annual Review of Pharmacology and Toxicology. Details the specific enzyme families (CES1/CES2) responsible for this degradation.

  • Thermo Fisher Scientific. "Gibco Fetal Bovine Serum (FBS) Heat Inactivation Protocol." Provides the standard methodology for heat inactivation, noting that while complement is destroyed, enzymatic activity may persist.

Sources

Validation & Comparative

Precision Spectroscopic Analysis of Benzamido Acetates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of peptidomimetics and prodrugs, benzamido acetates (typically N-benzoylglycine esters and their derivatives) represent a critical structural class. The analytical challenge lies in the proximity of two electrophilic carbonyl centers: the ester (acetate moiety) and the amide (benzamido moiety).

This guide provides a rigorous spectral analysis framework to distinguish these functional groups. Unlike generic spectral guides, we focus on the vibrational decoupling required to validate synthesis purity, specifically comparing Fourier Transform Infrared (FTIR) spectroscopy against Nuclear Magnetic Resonance (NMR) and Raman spectroscopy.

The Spectroscopic Challenge: The "Dual Carbonyl" Problem

Benzamido acetates possess a structure of type Ph-CO-NH-CH(R)-COOR' . The primary analytical risk is the misidentification of the carbonyl region (1600–1800 cm⁻¹). In lower-resolution techniques or poorly prepared samples, the ester and amide bands can merge or be misinterpreted due to hydrogen bonding shifts.

Structural Vibrational Logic
  • The Ester (Acetate): Electron-withdrawing induction dominates, stiffening the C=O bond

    
     Higher Wavenumber.[1][2]
    
  • The Amide (Benzamido): Resonance delocalization (between N and C=O) and conjugation with the phenyl ring weaken the C=O bond

    
     Lower Wavenumber.
    

FTIR Performance Analysis

The following analysis assumes the use of Attenuated Total Reflectance (ATR-FTIR) , the industry standard for solid-state drug intermediates due to minimal sample preparation.

Molecular Vibrational Map

The diagram below illustrates the vibrational physics dictating the spectral separation.

VibrationalPhysics cluster_0 Benzamido Group (Amide) cluster_1 Acetate Group (Ester) Amide_Res Resonance (N -> C=O) Amide_I Amide I Band (C=O Stretch) ~1640-1660 cm⁻¹ Amide_Res->Amide_I Lengthens Bond (Red Shift) Phenyl_Conj Phenyl Conjugation Phenyl_Conj->Amide_I Delocalization Induction Inductive Effect (-I from Oxygen) Ester_CO Ester Carbonyl (C=O Stretch) ~1735-1750 cm⁻¹ Induction->Ester_CO Shortens Bond (Blue Shift) Ester_CO->Amide_I Separation Δ ≈ 90 cm⁻¹

Figure 1: Mechanistic origins of the wavenumber separation between benzamido and acetate carbonyls. The opposing effects of resonance (amide) and induction (ester) create the diagnostic window.

Critical Peak Assignment Table
Functional GroupMode AssignmentWavenumber (cm⁻¹)IntensityDiagnostic Note
Ester C=O Stretching (

)
1735 – 1750 StrongSharp peak.[3] Unaffected by N-H bonding. Higher frequency due to inductive effect of alkoxy oxygen [1].
Amide I Stretching (

)
1640 – 1660 StrongLower frequency due to conjugation with the phenyl ring (Benzoyl group). Broadens if H-bonding is present [2].
Amide II Bending (

) + Stretch (

)
1530 – 1550 MediumThe "Fingerprint" of the secondary amide. Absent in ester starting materials.
N-H Stretching (

)
3250 – 3350 Medium/BroadSingle band for secondary amides. Position indicates degree of intermolecular H-bonding.
Ester C-O Stretching (

)
1200 – 1300 StrongOften appears as a doublet ("Rule of Three" for esters) [3].[4]
Aromatic Ring C=C Ring Stretch1580 & 1600 Weak/MedCharacteristic doublet of the benzoyl group.

Comparative Analysis: FTIR vs. Alternatives

While FTIR is the "workhorse," it is vital to understand when to deploy orthogonal techniques like NMR or Raman.

Performance Matrix
FeatureATR-FTIR (Recommended)Raman Spectroscopy ¹H-NMR (400 MHz)
Carbonyl Resolution High. Distinct peaks for Amide/Ester (

cm⁻¹).
Medium. C=O scattering is weak; often overshadowed by aromatic ring modes.Absolute. Chemical shift distinct (

170 vs 165 ppm in ¹³C).
Sample State Solid/Powder (Native state).Solid/Powder.Solution (Requires dissolution).
Speed < 1 minute.< 2 minutes.10–30 minutes.
Water Interference Low (in ATR).Zero (Water is Raman silent).High (Requires deuterated solvents).
Quantification Semi-quantitative (Beer-Lambert applies).Difficult (fluorescence interference).Precise (Molar integration).
Primary Use Case Rapid QC & Polymorph ID. Crystallinity studies.Structural Elucidation.

Expert Insight: Use FTIR for routine batch release and checking for unreacted starting material (e.g., disappearance of the N-H stretch if alkylating, or appearance of Ester C=O during esterification). Use NMR only when full structural characterization or precise molar ratios are required [4].

Experimental Protocol: Self-Validating ATR Workflow

This protocol is designed to eliminate common operator errors (e.g., pressure variance, background contamination).

The Workflow Diagram

ATR_Workflow cluster_qc QC Checkpoint start Start: Instrument Warm-up (>15 mins) clean Crystal Cleaning (Isopropanol -> Dry) start->clean bg_scan Background Scan (Air, 32 scans) clean->bg_scan sample_load Sample Loading (Cover Crystal Fully) bg_scan->sample_load pressure Apply Pressure (Target: Force Gauge ~80-100N) sample_load->pressure scan Sample Scan (4 cm⁻¹ res, 32 scans) pressure->scan process Data Processing (ATR Correction + Baseline) scan->process qc_check Check Signal-to-Noise (>2000:1) scan->qc_check

Figure 2: Step-by-step ATR-FTIR acquisition workflow ensuring data integrity and reproducibility.

Detailed Methodology
  • System Prep: Ensure the ZnSe or Diamond crystal is clean. Run a Background Scan to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.

  • Sample Loading: Place ~5 mg of the benzamido acetate powder onto the crystal center.

  • Pressure Application: Lower the anvil. Crucial: Apply pressure until the spectral preview shows saturated peaks, then back off slightly to ensure good contact without crystal damage. Consistent pressure is vital for reproducible intensity ratios.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res - recommended if peaks overlap).

    • Scans: 32 or 64 scans (to average out noise).

  • Post-Processing: Apply "ATR Correction" (corrects for penetration depth dependence on wavelength) and "Baseline Correction" (rubber band method).

Interpretation & Troubleshooting
  • Problem: Broad smear in the 3000–3500 cm⁻¹ region.

    • Cause: Sample is wet (OH stretch of water).[5]

    • Fix: Dry sample in a desiccator; water masks the N-H amide stretch.

  • Problem: Doublet at 1700–1750 cm⁻¹.

    • Cause: Fermi resonance or presence of unreacted starting material (e.g., ethyl benzoylacetate).

    • Fix: Compare with pure reference standards of starting materials.

References

  • OpenStax. (2023). Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Available at: [Link]

  • NIST Chemistry WebBook. (n.d.).[6] Infrared Spectra of Benzamide Derivatives. National Institute of Standards and Technology.[6][7][8][9] Available at: [Link]

  • Spectroscopy Online. (2020). The C=O[1][2][4][10][11][12][13][14] Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

  • Rocky Mountain Labs. (2023). Difference between FTIR and NMR?. Available at: [Link][15]

  • Specac. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

Sources

Protocol: TLC Purity Validation of Methyl 2-(3-(trifluoromethyl)benzamido)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(3-(trifluoromethyl)benzamido)acetate (CAS: 131648-66-3) is a critical intermediate in the synthesis of fluorinated bioactive scaffolds. Its purity is paramount because the trifluoromethyl (


) moiety significantly alters lipophilicity and metabolic stability, making trace impurities efficiently carried forward into downstream reactions.

This guide provides a rigorous, self-validating Thin Layer Chromatography (TLC) protocol. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitation, a properly optimized TLC system offers a rapid, cost-effective, and parallelizable alternative for reaction monitoring and semi-quantitative purity assessment.

Part 1: The Analytical Challenge

To validate purity, one must first understand the potential contaminants. The synthesis of this molecule typically involves coupling Methyl Glycinate with 3-(trifluoromethyl)benzoic acid (or its acid chloride).

Structural Analysis & Impurity Profile

The target molecule contains three distinct functional regions affecting polarity:

  • Glycine Methyl Ester: Moderate polarity.

  • Amide Linkage: Hydrogen bond donor/acceptor (increases polarity).

  • Trifluoromethyl Group: Highly lipophilic, electron-withdrawing (decreases polarity).

Target Impurities to Detect:

  • Impurity A (Amine): Methyl glycinate (Polar, UV inactive, Ninhydrin active).

  • Impurity B (Acid): 3-(trifluoromethyl)benzoic acid (Acidic, UV active, Bromocresol active).

  • Impurity C (Hydrolysis): Methyl 2-(3-(trifluoromethyl)benzamido)acetic acid (Result of ester hydrolysis, highly polar).

Part 2: TLC Method Development (The Protocol)

Stationary Phase Selection

Standard: Silica Gel 60


 on Aluminum or Glass backing.
  • Rationale: The acidic nature of the silica provides excellent resolution between the neutral amide product and the acidic impurities. The

    
     fluorescent indicator is non-negotiable for detecting the aromatic benzamide core.
    
Mobile Phase Optimization

A single solvent is insufficient for this molecule. A binary system of Hexanes (Non-polar) and Ethyl Acetate (Polar) is required to balance the lipophilic


 group against the polar amide/ester.
  • Screening Gradient:

    • 10% EtOAc / 90% Hexane: Product likely stays at baseline.

    • 30% EtOAc / 70% Hexane:Recommended Starting Point. The

      
       group accelerates migration compared to non-fluorinated analogs.
      
    • 50% EtOAc / 50% Hexane: Likely moves product to solvent front (

      
      ), causing co-elution with impurities.
      
Visualization Matrix (The "Triangulation" Method)

Relying solely on UV is a critical failure point because the amine starting material is UV-inactive. You must use a multi-modal detection strategy.

Detection ModeTarget AnalyteAppearanceMechanism
UV (254 nm) Product & Benzoic AcidDark spots on green backgroundFluorescence quenching by aromatic

-systems.
Ninhydrin Stain Methyl Glycinate (Amine)Red/Purple spotsReaction with free primary amines (requires heat).
Bromocresol Green Benzoic Acid ImpurityYellow spots on blue backgroundpH indicator detects carboxylic acids (

).

Part 3: Comparative Analysis (Method Performance)

This section objectively compares TLC against HPLC and NMR for validating this specific product.

Table 1: Performance Metrics Comparison
FeatureTLC (Optimized)HPLC (UV-Vis)1H-NMR
Primary Utility Reaction monitoring; Qualitative purity.Quantitative purity; Final release testing.Structural confirmation; Solvent detection.
Limit of Detection (LOD) 0.1 – 0.5 µg (Visual)0.001 – 0.01 µg~10 µg (approx 1% impurity)
Throughput High (10-20 samples/plate)Low (Serial injection, 15 min/run)Low (5-10 min/sample)
Specificity Moderate (Co-elution possible)High (Peak resolution)High (Chemical shift distinctness)
Cost per Run < $1.00$20.00 - $50.00> $50.00 (Instrument time)
Blind Spots Volatiles; Non-UV/Non-stain active cmpds.Compounds without chromophores (if using UV).Inorganic salts; Overlapping signals.

Expert Insight: TLC is superior for in-process validation because it allows simultaneous visualization of the starting material and product side-by-side. HPLC is necessary for the final purity certificate (>98%).

Part 4: Experimental Validation Data

The following data represents expected Retardation Factor (


) values using the recommended mobile phase: Hexane : Ethyl Acetate (7:3 v/v) .
Table 2: Expected Migration Data
CompoundFunctional CharacterExpected

Visualization
Methyl 2-(3-(trifluoromethyl)benzamido)acetate Neutral Amide/Ester0.45 – 0.55 UV (+), Ninhydrin (-)
3-(trifluoromethyl)benzoic acid Acidic0.05 – 0.15 (Streaks)UV (+), Bromocresol (+)
Methyl Glycinate Basic Amine0.00 – 0.10UV (-), Ninhydrin (+)
Co-spot (Mixed) MixtureSeparatedAll of the above

Note: If the acid impurity streaks, add 1% Acetic Acid to the mobile phase to sharpen the spot.

Part 5: Validation Workflow Diagram

The following diagram outlines the logical decision tree for validating the purity of the synthesized batch.

TLC_Validation Start Sample Isolation (Crude Solid) Prep Dissolve 1mg in 1mL DCM (Create 1 mg/mL Solution) Start->Prep Spot Spotting Strategy Lane 1: SM (Amine) Lane 2: SM (Acid) Lane 3: Co-spot Lane 4: Product Prep->Spot Elute Elution 30% EtOAc in Hexanes Spot->Elute Vis_UV Visualization 1: UV 254nm (Mark all dark spots) Elute->Vis_UV Decision_UV Single Spot at Rf ~0.5? Vis_UV->Decision_UV Stain_Nin Visualization 2: Ninhydrin Dip (Heat to 110°C) Decision_UV->Stain_Nin Single Spot Repurify Recrystallize / Column (Remove Impurities) Decision_UV->Repurify Multiple Spots Decision_Nin Red Spot at Baseline? Stain_Nin->Decision_Nin HPLC Proceed to HPLC (Quantification) Decision_Nin->HPLC No (Pure) Decision_Nin->Repurify Yes (Amine present)

Caption: Logical workflow for TLC validation. Note the dual-visualization requirement (UV + Ninhydrin) to ensure detection of UV-silent amine impurities.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography (TLC) - Visualization Methods.[1][2] Retrieved from [Link]

  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 2-(3-(trifluoromethyl)benzamido)acetate: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. Methyl 2-(3-(trifluoromethyl)benzamido)acetate, a compound of interest in various research applications, requires meticulous handling not only during its use but, just as critically, upon its disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory standards to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Immediate Safety Protocols

Inferred Hazard Profile:

Hazard ClassDescriptionRecommended Immediate Actions
Acute Oral Toxicity Likely harmful if swallowed.[1]Do not eat, drink, or smoke when handling. If ingested, rinse mouth and seek immediate medical attention.[2]
Skin Corrosion/Irritation Expected to cause skin irritation.[1][3]Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.[1] Remove contaminated clothing.
Serious Eye Damage/Irritation Likely to cause serious eye irritation.[1][3]Wear appropriate eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]Handle in a well-ventilated area, preferably within a chemical fume hood.[4] If inhaled, move to fresh air.[5]
Environmental Hazards The trifluoromethyl group suggests persistence. While some related compounds are not known to be hazardous to the environment, the precautionary principle should be applied.[1] The EPA has specific guidance on the disposal of per- and polyfluoroalkyl substances (PFAS) due to their persistence.[6]Prevent release into the environment.[1][7]

Personal Protective Equipment (PPE):

A non-negotiable aspect of handling this compound is the use of appropriate PPE. This includes, but is not limited to:

  • Gloves: Chemically resistant gloves (e.g., nitrile) are essential.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[2]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If working outside of a fume hood or with large quantities, a NIOSH-approved respirator may be necessary.[8]

Waste Characterization and Segregation: The Foundation of Proper Disposal

Proper disposal begins at the point of generation.[9] It is crucial to characterize and segregate chemical waste to prevent dangerous reactions and ensure compliant disposal.[10][11]

Step 1: Waste Identification

Is the waste pure Methyl 2-(3-(trifluoromethyl)benzamido)acetate, or is it a mixture?

  • Unused/Expired Compound: This is considered pure product.

  • Contaminated Materials: This includes items like gloves, weighing paper, and pipette tips that have come into contact with the compound.

  • Solutions: This refers to the compound dissolved in a solvent. The solvent's identity is a critical piece of information for disposal.

Step 2: Segregation

Never mix different waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[11]

  • Solid Waste: Collect solid waste (pure compound and contaminated materials) in a designated, labeled, and sealed container.

  • Liquid Waste: If the compound is in solution, the entire solution is considered hazardous waste. The container must be compatible with the solvent used. For instance, halogenated and non-halogenated solvents should generally be segregated.[10]

Disposal Procedures: A Step-by-Step Guide

The following workflow provides a systematic approach to the disposal of Methyl 2-(3-(trifluoromethyl)benzamido)acetate.

Caption: Decision workflow for the safe disposal of Methyl 2-(3-(trifluoromethyl)benzamido)acetate.

Detailed Steps:

  • Container Selection: Choose a container that is chemically compatible with the waste.[9] For solid waste, a high-density polyethylene (HDPE) container with a screw cap is suitable. For liquid waste, ensure the container is compatible with the solvent. Leave about 10% headspace in liquid waste containers to allow for expansion.[12]

  • Labeling: Proper labeling is a regulatory requirement and a critical safety measure.[13][14] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 2-(3-(trifluoromethyl)benzamido)acetate"

    • The specific hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation")

    • The date accumulation started

    • The name of the principal investigator or lab group

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9] This area should be under the control of laboratory personnel and away from general lab traffic.[12] Secondary containment (such as a spill tray) is highly recommended.[10]

  • Professional Disposal: The ultimate disposal of this chemical waste must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for a pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.[15]

The Rationale Behind Disposal Methods

The trifluoromethyl group (-CF3) is a key structural feature of this molecule. This group is known for its high stability and can contribute to the persistence of the compound in the environment. The U.S. Environmental Protection Agency (EPA) has issued guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), which are characterized by their fluorine-carbon bonds.[6] While Methyl 2-(3-(trifluoromethyl)benzamido)acetate is not a PFAS in the strictest sense, the principles for managing highly fluorinated compounds are relevant.

  • High-Temperature Incineration: This is often the preferred method for the disposal of halogenated organic compounds.[12] The high temperatures can break the strong carbon-fluorine bonds, converting the compound into less harmful substances like carbon dioxide, water, and hydrogen fluoride (which is then scrubbed from the exhaust).

  • Hazardous Waste Landfill: If incineration is not an option, disposal in a permitted hazardous waste landfill may be considered.[16] These landfills are engineered with multiple liners and leachate collection systems to prevent the release of contaminants into the environment.[16]

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of Methyl 2-(3-(trifluoromethyl)benzamido)acetate is a critical component of the research lifecycle. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal procedures, we can ensure the safety of our colleagues and minimize our environmental footprint. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.[11][14]

References

  • Daniels Health. (2025, May 21).
  • Cleanaway. (n.d.).
  • Cornell University Environmental Health and Safety. (n.d.). 3.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Unknown. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • My Green Lab. (n.d.). Laboratory Waste Solutions for Sustainable Research Practices.
  • Vanderbilt University Medical Center. (n.d.). Managing Chemical Waste.
  • Republic Services. (2025, October 23).
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 2-(Trifluoromethyl)benzamide.
  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
  • TCI Chemicals. (2025, November 18). SAFETY DATA SHEET - Methyl 2-(Trifluoromethyl)
  • MilliporeSigma. (2025, November 6).
  • National Science Teaching Association. (2024, August 16).
  • Vanderbilt University Medical Center. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • Apollo Scientific. (n.d.). Methyl 3-(trifluoromethyl)
  • Merck. (2022, January 23).
  • ChemicalBook. (n.d.). Methyl 2-(3-(trifluoroMethyl)benzaMido)
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET - 2-(Trifluoromethyl)benzamide.
  • TCI Chemicals. (2024, November 29).
  • Echemi. (n.d.). Methyl 2-(3-(trifluoroMethyl)benzaMido)
  • U.S. Environmental Protection Agency. (2025, September 22).
  • U.S. Environmental Protection Agency. (2024, April 8).
  • New Mexico Environment Department. (2024, April 8).
  • U.S. Environmental Protection Agency. (2024, April 2). 2024 Interim Guidance on the Destruction and Disposal of PFAS.
  • Scientific & Regulatory Consultants, Inc. (2025, July 16). EPA Finalizes Rule: TSCA Reporting and Recordkeeping Requirements for PFAS.

Sources

Personal protective equipment for handling Methyl 2-(3-(trifluoromethyl)benzamido)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl 2-(3-(trifluoromethyl)benzamido)acetate is a halogenated organic building block, typically used in medicinal chemistry as a precursor for trifluoromethyl-substituted bioactive scaffolds.

While specific toxicological data for this exact intermediate may be sparse in public repositories, its structural components—a trifluoromethyl-substituted benzamide coupled to a glycine ester —dictate a strict safety profile. We apply the Precautionary Principle : treat this substance as a potential irritant with enhanced lipophilicity (skin absorption risk) due to the fluorinated moiety.

Core Hazard Classifications (Inferred from Structure & Analogs):

  • GHS Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation (Dust hazard).[2]

Risk Assessment & Technical Rationale

To ensure safety, we must understand the chemical behavior driving the risk, not just follow a checklist.

The Trifluoromethyl ( ) Factor

The presence of the


 group on the benzene ring significantly alters the physicochemical properties compared to a standard benzamide:
  • Enhanced Lipophilicity: The fluorine atoms increase the compound's ability to penetrate lipid bilayers (skin cell membranes). Implication: Standard latex gloves are insufficient; Nitrile is the minimum requirement, with double-gloving recommended for solutions.

  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry, making the compound resistant to metabolic breakdown. Implication: Systemic clearance may be slow if absorbed; prevention of exposure is critical.

  • Electrostatic Dust: As a dry solid, fluorinated amides often carry significant static charge, leading to "fly-away" powder during weighing. Implication: Inhalation risk is higher than non-fluorinated analogs.

Personal Protective Equipment (PPE) Matrix

This matrix defines the barrier protection required based on the operational state of the chemical.

PPE CategorySpecificationTechnical Justification
Hand Protection Nitrile (Minimum 0.11 mm) Latex is permeable to many organic esters. Nitrile offers superior resistance to the lipophilic nature of fluorinated organics.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can become airborne or solutions that can splash. Goggles provide a seal against dust entry.
Respiratory Fume Hood (Primary) Engineering controls are superior to masks. All weighing and solvation must occur inside a certified hood.
Body Defense Lab Coat (Cotton/Poly Blend) Must be buttoned to the neck. Synthetic fibers (100% polyester) can generate static, exacerbating the "fly-away" powder issue.
Supplemental Double-Gloving Required when handling the compound in solution (e.g., DCM, Ethyl Acetate) to prevent breakthrough upon accidental splash.

Operational Protocols

Workflow 1: Weighing & Transfer (Solid State)

Risk: Inhalation of dust and static dispersal.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if available. If not, wipe the spatula with a wet tissue (water/ethanol) and dry immediately before use to discharge static.

  • Containment: Perform all weighing inside a chemical fume hood. Do not use a benchtop balance.

  • Transfer: Use a funnel with a wide neck. Avoid tapping the spatula against the flask rim, which can aerosolize fine particles.

Workflow 2: Solubilization & Reaction (Liquid State)

Risk: Skin absorption via solvent vehicle.

  • Solvent Choice: This compound is likely soluble in Dichloromethane (DCM), Ethyl Acetate, or DMSO.

    • Note: DCM rapidly permeates nitrile gloves (<5 mins). If using DCM, Silver Shield/Laminate gloves are the gold standard, or change nitrile gloves immediately upon any splash.

  • Temperature Control: If heating is required, ensure a reflux condenser is fitted before heating begins to prevent the volatilization of the ester functionality.

Workflow Visualization: PPE Decision Logic

PPE_Logic Start Start: Handling Methyl 2-(3-(trifluoromethyl)benzamido)acetate State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mixture State->Liquid Hood Engineering Control: Chemical Fume Hood REQUIRED Solid->Hood SolventCheck Check Solvent Type Liquid->SolventCheck Gloves1 Gloves: Single Nitrile (0.11mm) Hood->Gloves1 Halogenated Halogenated Solvent (e.g., DCM) SolventCheck->Halogenated Standard Standard Solvent (e.g., EtOAc, MeOH) SolventCheck->Standard Gloves2 Gloves: Laminate or Double Nitrile (Change immediately on splash) Halogenated->Gloves2 Gloves3 Gloves: Standard Nitrile Standard->Gloves3

Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and solvent carrier.

Waste Disposal & Decontamination[1][6][7][8][9][10]

Proper disposal is a legal and environmental imperative.[4] Because of the Trifluoromethyl (


)  group, this compound must be treated as Halogenated Waste .
The "Halogen Rule"

Never mix this compound with general organic waste (acetone, ethanol washings).

  • Why? Halogenated compounds require high-temperature incineration to prevent the formation of toxic byproducts (like dioxins) or to scrub acidic vapors (HF/HCl) generated during combustion. Mixing them with non-halogenated fuels makes the entire drum expensive to treat.

Disposal Protocol
  • Solid Waste: Collect contaminated paper towels, weighing boats, and solid residues in a dedicated container labeled "Hazardous Waste - Solid - Halogenated Organic."

  • Liquid Waste: Pour reaction mixtures and mother liquors into the "Halogenated Organic Solvents" carboy (usually red-tagged in many EHS systems).

  • Glassware: Rinse glassware with Acetone. Collect the first rinse into the Halogenated Waste container. Subsequent rinses can go to general organics.

Disposal Workflow Diagram

Disposal_Flow Waste Waste Generation Type Waste Type? Waste->Type SolidPath Solid Residue (Spill cleanup, weighing boats) Type->SolidPath LiquidPath Liquid / Mother Liquor Type->LiquidPath BinSolid Container: Solid Hazardous Waste (Tag: Halogenated) SolidPath->BinSolid SolventCheck Contains Halogens? (Yes, CF3 group present) LiquidPath->SolventCheck CarboyHalo Container: Halogenated Organic Waste SolventCheck->CarboyHalo Mandatory Route

Figure 2: Waste stream segregation logic ensuring compliance with environmental regulations regarding halogenated organics.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes.[5] The lipophilic nature means the chemical may adhere to the cornea; immediate irrigation is vital to mechanically remove particles.

  • Skin Contact: Wash with soap and water.[1][2][4][6] Do not use alcohol or solvents to clean skin; this will dissolve the compound and drive it deeper into the dermis.

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water) to bind the powder, then wipe up.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12826076 (Methyl 2-(3-(trifluoromethyl)benzamido)acetate). Retrieved from [Link]

  • University of Illinois Urbana-Champaign, Division of Research Safety. Halogenated Solvents and Waste Segregation Guidelines. Retrieved from [Link]

Sources

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